

Cbz-O-methyl-L-serine amide coupling conditions

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Compound Focus: Cbz-O-methyl-L-ser

CAS No.: 134807-65-1

Cat. No.: S1535236

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Chemical Profile of Cbz-L-Serine Methyl Ester

The most commonly available and well-characterized compound is **Cbz-L-serine methyl ester** (CAS: 1676-81-9), which serves as a direct precursor for amide bond formation. Its key properties are summarized below [1] [2].

Table 1: Properties of Cbz-L-Serine Methyl Ester [1] [2]

Property	Specification / Value
CAS Number	1676-81-9
Molecular Formula	$C_{12}H_{15}NO_5$
Molecular Weight	253.25 g/mol
Physical Form	Viscous liquid or low-melting waxy solid
Melting Point	41-43 °C
Boiling Point	170 °C at 0.01 mmHg

Property	Specification / Value
Specific Rotation	-13.4° to -13.5° (C=1 in Methanol)
Flash Point	>230 °F (approx. 110 °C)

Amide Coupling Reaction Suitability

Cbz-L-serine methyl ester is explicitly indicated as suitable for **solution-phase peptide synthesis** [2]. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, **Cbz-O-methyl-L-serine**, which is then activated for amide coupling with various amine nucleophiles. The **Cbz (Carbobenzyloxy)** protecting group on the nitrogen is stable under typical coupling conditions and can be readily removed later via hydrogenolysis [3].

Detailed Coupling Protocols

Below are standard protocols for hydrolysis and subsequent amide coupling. **Always conduct a small-scale test reaction before scaling up.**

Protocol 1: Saponification of the Methyl Ester

This step generates the free carboxylic acid, **Cbz-O-methyl-L-serine**, for coupling.

- **Reaction:** Cbz-L-Serine Methyl Ester → **Cbz-O-methyl-L-Serine**
- **Mechanism:** Base-catalyzed ester hydrolysis
- **Procedure:**
 - Dissolve **Cbz-L-serine methyl ester (1.0 equiv)** in a mixture of **tetrahydrofuran (THF)** and **methanol** (e.g., 3:1 v/v).
 - Cool the solution to 0°C in an ice bath.
 - Slowly add an aqueous solution of **sodium hydroxide (NaOH, 2.0 equiv)**.
 - Stir the reaction mixture at 0°C to room temperature and monitor by TLC until the starting material is consumed.
 - Upon completion, carefully neutralize the mixture with a dilute aqueous acid (e.g., 1M HCl).

- Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude acid, which can be used directly in the next step.

Protocol 2: Amide Coupling via EDC/HOBt

This is a reliable and widely used coupling method for forming amide bonds.

- **Reaction:** **Cbz-O-methyl-L-Serine** + Amine → **Cbz-O-methyl-L-Serine Amide**
- **Mechanism:** Carbodiimide-mediated coupling with an additive to suppress racemization
- **Procedure:**
 - Dissolve the freshly prepared **Cbz-O-methyl-L-serine (1.0 equiv)** and the **amine component (1.0-1.2 equiv)** in an anhydrous solvent like **dichloromethane (DCM)** or **dimethylformamide (DMF)**.
 - Add **1-Hydroxybenzotriazole (HOBt, 1.2 equiv)** to the solution at room temperature.
 - Add **N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv)** to the reaction mixture.
 - If necessary, add a base like **N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)** to maintain a neutral pH, especially if the amine is used as a salt.
 - Stir the reaction at room temperature and monitor by TLC or LCMS.
 - After completion, quench the reaction with water or a saturated ammonium chloride solution.
 - Extract with ethyl acetate, wash the combined organic layers sequentially with a mild acid (e.g., 1M citric acid), a mild base (e.g., saturated NaHCO_3), and brine.
 - Dry the organic phase over Na_2SO_4 , filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Alternative Coupling Reagents

For this specific scaffold, several other coupling reagents commonly used in peptide synthesis are also applicable [4]. The choice depends on cost, rate of epimerization, and byproduct solubility.

Table 2: Common Amide Coupling Reagents for Peptide Synthesis [4]

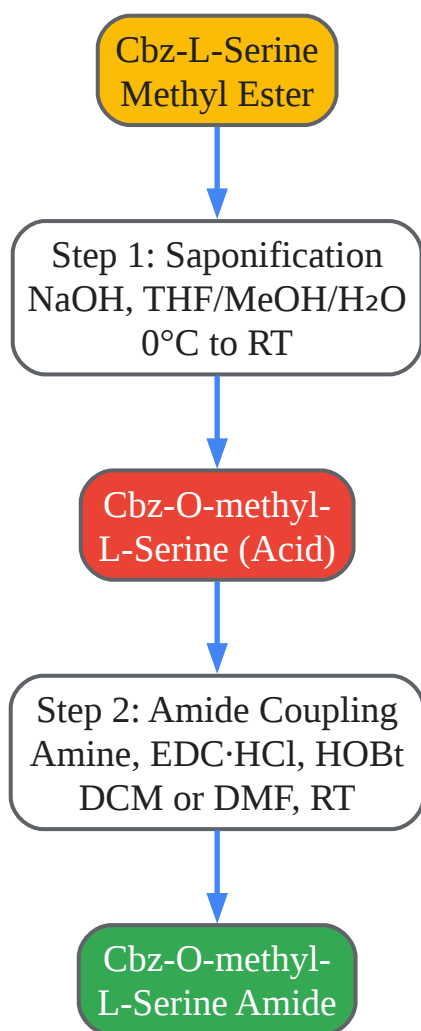
Reagent	Notes & Considerations
HATU	High efficiency, often used for difficult couplings. May require the presence of DIPEA or other bases.
HBTU	Similar to HATU, a uranium-based coupling reagent known for fast activation.
T3P	Produces water-soluble byproducts, leading to easier workup.
DCC	A classic reagent; the insoluble dicyclohexylurea byproduct can be removed by filtration.
BOP	A potent reagent, though its use has declined due to toxicity concerns.

Troubleshooting Common Issues

- **Low Yield:** Ensure the carboxylic acid is fully liberated after saponification. Use fresh, anhydrous EDC•HCl and HOBt. Increasing the equivalence of the amine component to 1.5 equiv can drive the reaction to completion.
- **Racemization:** The EDC/HOBt system is chosen specifically to minimize racemization. Using HOBt (or the more stable HOAt) is critical. Avoid prolonged reaction times and high temperatures.
- **Difficulty in Purification:** If the product is hard to separate from urea byproducts, consider switching to a reagent like T3P, which has more favorable byproduct solubility.

Experimental Workflow Diagram

The following diagram outlines the complete synthesis and coupling pathway for **Cbz-O-methyl-L-serine** amides.



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Safety & Handling Notes

- Cbz-L-serine methyl ester is a **combustible** substance with a flash point above 110°C [2].
- It may cause skin and eye irritation (H315, H319) [2]. Always use appropriate personal protective equipment (PPE) including gloves and safety glasses.
- Handle all coupling reagents (like EDC) and additives (like HOBT) with care, as they can be skin sensitizers or irritants.
- Work in a well-ventilated fume hood, especially when using volatile organic solvents like DCM and DMF.

Application in Drug Discovery

The ability to functionalize the serine side chain is crucial. For instance, O-arylated serine derivatives, accessible via methods like **Chan-Lam coupling**, are key structural motifs in pharmaceutical agents, including compounds investigated for Alzheimer's disease and cancer therapy [3]. The protocols outlined here provide a robust foundation for incorporating this versatile scaffold into more complex target molecules.

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To cite this document: Smolecule. [Cbz-O-methyl-L-serine amide coupling conditions]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1535236#cbz-o-methyl-l-serine-amide-coupling-conditions>]

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